
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N'-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction of N-(2-hydroxyethyl)-N-(4-methylphenyl)amine with N’-(2-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, leading to higher yields and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyethyl and nitrophenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(2-hydroxyethyl)-N-(phenyl)-N’-(2-nitrophenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(phenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(4-nitrophenyl)-
Uniqueness
The presence of both hydroxyethyl and nitrophenyl groups in Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- makes it unique compared to other urea derivatives
Eigenschaften
CAS-Nummer |
61293-85-4 |
|---|---|
Molekularformel |
C16H17N3O4 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-1-(4-methylphenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O4/c1-12-6-8-13(9-7-12)18(10-11-20)16(21)17-14-4-2-3-5-15(14)19(22)23/h2-9,20H,10-11H2,1H3,(H,17,21) |
InChI-Schlüssel |
UFRIDNWASBOBPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
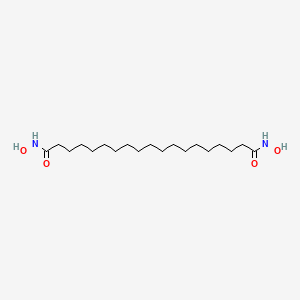
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)


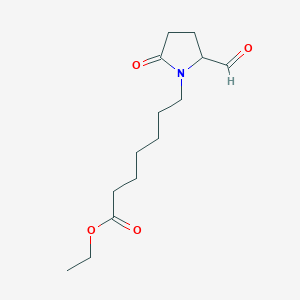
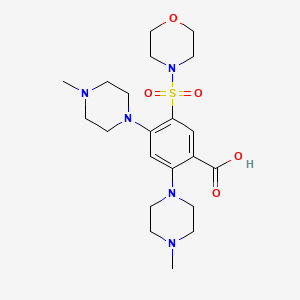
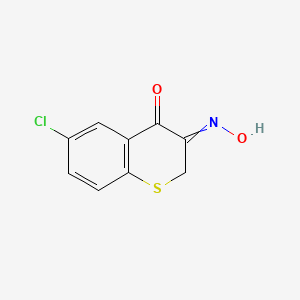
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
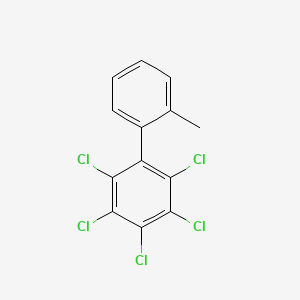
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)
